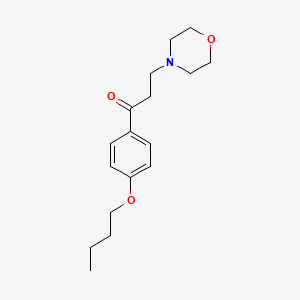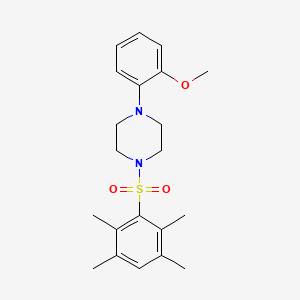
1-(4-Butoxyphenyl)-3-(morpholin-4-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Butoxiphenyl)-3-(morpholin-4-yl)propan-1-ona es un compuesto orgánico que presenta un grupo butoxiphenyl y un anillo de morfolina conectados por una cadena de propanona
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de 1-(4-Butoxiphenyl)-3-(morpholin-4-yl)propan-1-ona típicamente implica los siguientes pasos:
Formación del Intermedio Butoxiphenyl: El paso inicial implica la alquilación de fenol con bromuro de butilo en presencia de una base como el carbonato de potasio para formar 4-butoxiphenol.
Unión de la Cadena Propanona: El 4-butoxiphenol luego se somete a una reacción de acilación de Friedel-Crafts utilizando cloruro de propionilo y un catalizador ácido de Lewis como el cloruro de aluminio para introducir el grupo propanona.
Introducción del Anillo de Morfolina: Finalmente, el intermedio resultante se hace reaccionar con morfolina en condiciones básicas para producir el compuesto objetivo.
Métodos de Producción Industrial: La producción industrial de este compuesto puede involucrar pasos similares pero optimizados para la síntesis a gran escala. Esto incluye el uso de reactores de flujo continuo para un mejor control de las condiciones de reacción y los rendimientos, así como la utilización de técnicas de purificación más eficientes como la cristalización y la cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones: 1-(4-Butoxiphenyl)-3-(morpholin-4-yl)propan-1-ona puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes como el permanganato de potasio o el trióxido de cromo, lo que puede llevar a la formación de ácidos carboxílicos o cetonas.
Reducción: Las reacciones de reducción utilizando gas hidrógeno y un catalizador de paladio pueden convertir el grupo cetona en un alcohol.
Sustitución: El anillo aromático puede sufrir reacciones de sustitución electrofílica, como la nitración o la halogenación, utilizando reactivos como el ácido nítrico o el bromo.
Reactivos y Condiciones Comunes:
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Gas hidrógeno con paladio sobre carbón.
Sustitución: Ácido nítrico para la nitración, bromo para la bromación.
Productos Principales:
Oxidación: Ácidos carboxílicos o cetonas.
Reducción: Alcoholes.
Sustitución: Derivados nitro o halogenados.
Aplicaciones Científicas De Investigación
1-(4-Butoxiphenyl)-3-(morpholin-4-yl)propan-1-ona tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: Se investiga por su potencial como compuesto bioactivo, posiblemente exhibiendo propiedades antimicrobianas o anticancerígenas.
Medicina: Se explora su posible uso en el desarrollo de fármacos, particularmente en el diseño de moléculas que pueden interactuar con objetivos biológicos específicos.
Industria: Se utiliza en el desarrollo de materiales con propiedades específicas, como polímeros o recubrimientos.
Mecanismo De Acción
El mecanismo por el cual 1-(4-Butoxiphenyl)-3-(morpholin-4-yl)propan-1-ona ejerce sus efectos depende de su aplicación:
Actividad Biológica: El compuesto puede interactuar con enzimas o receptores, inhibiendo o activando vías específicas. Por ejemplo, podría inhibir una enzima clave en una célula bacteriana, lo que lleva a efectos antimicrobianos.
Propiedades de los Materiales: En aplicaciones industriales, la estructura del compuesto puede impartir propiedades físicas o químicas específicas a los materiales, como una mayor flexibilidad o resistencia a la degradación.
Compuestos Similares:
1-(4-Metoxifenil)-3-(morfolin-4-yl)propan-1-ona: Estructura similar pero con un grupo metoxi en lugar de un grupo butoxi.
1-(4-Etoxifenil)-3-(morfolin-4-yl)propan-1-ona: Presenta un grupo etoxilo en lugar de un grupo butoxi.
Singularidad: 1-(4-Butoxiphenyl)-3-(morpholin-4-yl)propan-1-ona es única debido a la presencia del grupo butoxi, que puede influir en su solubilidad, reactividad e interacción con objetivos biológicos en comparación con sus análogos metoxi y etoxilo.
Esta descripción detallada proporciona una comprensión integral de 1-(4-Butoxiphenyl)-3-(morpholin-4-yl)propan-1-ona, cubriendo su síntesis, reacciones, aplicaciones, mecanismo de acción y comparación con compuestos similares.
Comparación Con Compuestos Similares
1-(4-Methoxyphenyl)-3-(morpholin-4-yl)propan-1-one: Similar structure but with a methoxy group instead of a butoxy group.
1-(4-Ethoxyphenyl)-3-(morpholin-4-yl)propan-1-one: Features an ethoxy group instead of a butoxy group.
Uniqueness: 1-(4-Butoxyphenyl)-3-(morpholin-4-yl)propan-1-one is unique due to the presence of the butoxy group, which can influence its solubility, reactivity, and interaction with biological targets compared to its methoxy and ethoxy analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C17H25NO3 |
|---|---|
Peso molecular |
291.4 g/mol |
Nombre IUPAC |
1-(4-butoxyphenyl)-3-morpholin-4-ylpropan-1-one |
InChI |
InChI=1S/C17H25NO3/c1-2-3-12-21-16-6-4-15(5-7-16)17(19)8-9-18-10-13-20-14-11-18/h4-7H,2-3,8-14H2,1H3 |
Clave InChI |
OMTIUQGKUXPDOF-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=CC=C(C=C1)C(=O)CCN2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-(Benzyloxy)-4-methoxyphenyl]-2-(ethylsulfanyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B11652156.png)
![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide](/img/structure/B11652162.png)
![(5E)-5-({1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B11652170.png)
![ethyl 3-{2,5-dimethyl-3-[(E)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-1H-pyrrol-1-yl}benzoate](/img/structure/B11652171.png)
![4-({[3-(2,2-Dimethyloxan-4-YL)-3-(4-methoxyphenyl)propyl]amino}methyl)-N,N-dimethylaniline](/img/structure/B11652176.png)
![13-cyclohexyl-14-propylsulfanyl-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one](/img/structure/B11652177.png)
![4-chloro-2-[4-(4-methoxyphenyl)-3H-1,5-benzodiazepin-2-yl]phenol](/img/structure/B11652181.png)
![6-Amino-4-(pentafluorophenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11652209.png)
![Methyl 2-{[(4-chloro-3-nitrophenyl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11652214.png)

![2-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-2-oxoethyl diethylcarbamodithioate](/img/structure/B11652222.png)
![(5E)-3-(3,4-dimethylphenyl)-2-imino-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B11652228.png)

![2-(2,6-dimethylmorpholin-4-yl)-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11652234.png)
